molecular formula C18H17NO2S2 B10809460 5-[(4-Isobutoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

5-[(4-Isobutoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B10809460
M. Wt: 343.5 g/mol
InChI Key: RUWRGCBVNSGDSC-SXGWCWSVSA-N
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Description

5-[(4-Isobutoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with the molecular formula C18H17NO2S2. It is a member of the thiazolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Isobutoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves the Knoevenagel condensation reaction. This reaction is carried out between 4-isobutoxy-1-naphthaldehyde and 2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Isobutoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-Isobutoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-Isobutoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
  • 5-[(4-Ethoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
  • 5-[(4-Propoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

5-[(4-Isobutoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is unique due to its isobutoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, potentially enhancing its efficacy and selectivity in various applications .

Properties

IUPAC Name

(5Z)-5-[[4-(2-methylpropoxy)naphthalen-1-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S2/c1-11(2)10-21-15-8-7-12(13-5-3-4-6-14(13)15)9-16-17(20)19-18(22)23-16/h3-9,11H,10H2,1-2H3,(H,19,20,22)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWRGCBVNSGDSC-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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